4-chloro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde
Overview
Description
“4-chloro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde” is a chemical compound with the empirical formula C7H5ClN2 . It is a halogenated heterocycle . This compound is used in early discovery research .
Molecular Structure Analysis
The molecular weight of this compound is 152.58 . The SMILES string representation is Clc1nccc2[nH]ccc12 . The InChI key is NGRAFQOJLPCUNE-UHFFFAOYSA-N . A study has reported the experimental charge density distribution in a similar compound, 4-chloro-1H-pyrrolo[2,3-b]pyridine .Scientific Research Applications
Synthesis and Transformations of Related Compounds :
- Carbaldehydes similar to 4-chloro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde have been used in acid-catalyzed ring closures and transformations, producing various heterocyclic compounds (Bertha et al., 1998).
- 5-Chloro-1-phenyl-1H-pyrazole-4-carbaldehydes, similar in structure, have been utilized in Sonogashira-type cross-coupling reactions, leading to the synthesis of pyrazolo[4,3-c]pyridines (Vilkauskaitė et al., 2011).
Derivatives and Novel Compound Synthesis :
- Novel derivatives of pyrazolo[3,4-b]pyridine-5-carbaldehydes were synthesized from related compounds, showing the versatility of such carbaldehydes in creating heterocyclic chalcones and dipyrazolopyridines (Quiroga et al., 2010).
- Pyridine-2-carbaldehydes, similar to the target compound, have been used to synthesize substituted chalcones, indicating potential applications in organic chemistry and bioactive compound synthesis (Prathipati & Sanasi, 2022).
Molecular Interaction Studies :
- The interaction of related compounds like 4,6-dichloropyrimidine-5-carbaldehyde with amino acids was studied, highlighting the utility of such compounds in understanding molecular interactions and potential applications in drug discovery (Zinchenko et al., 2018).
Heterocycle Synthesis and Characterization :
- A study synthesized a compound with similar structural features, focusing on its characterization and potential applications in non-linear optics and as a ligand for biological targets (Murthy et al., 2017).
Safety And Hazards
Future Directions
Pyrrolo[3,4-c]pyridine derivatives have a broad spectrum of pharmacological properties, which is the main reason for developing new compounds containing this scaffold . Therefore, “4-chloro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde” and related compounds may have potential applications in various areas of biomedical research .
properties
IUPAC Name |
4-chloro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O/c9-8-7-5(4-12)3-11-6(7)1-2-10-8/h1-4,11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIUVIQBVOYRQSM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C2=C1NC=C2C=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90676839 | |
Record name | 4-Chloro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90676839 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde | |
CAS RN |
1190317-34-0 | |
Record name | 4-Chloro-1H-pyrrolo[3,2-c]pyridine-3-carboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1190317-34-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chloro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90676839 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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